molecular formula C21H21NO6 B385426 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637751-11-2

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385426
CAS No.: 637751-11-2
M. Wt: 383.4g/mol
InChI Key: HKAFBORSUJPBDK-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is known for its diverse biological activities. The presence of methoxyphenoxy and diethylcarbamate groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxyphenol with a suitable chromenone derivative under basic conditions to form the methoxyphenoxy-chromenone intermediate. This intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its structural features suggest potential as a lead compound for developing new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or antioxidants.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance binding affinity and specificity, while the diethylcarbamate moiety can influence the compound’s pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: A centrally acting muscle relaxant with a similar methoxyphenoxy structure.

    Carvedilol: A non-selective beta-blocker with a methoxyphenoxy group, used in treating cardiovascular diseases.

    Phenoxybenzamine: An alpha-adrenergic antagonist with a phenoxy group, used in managing hypertension.

Uniqueness

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its combination of a chromenone core with methoxyphenoxy and diethylcarbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)27-14-10-11-15-18(12-14)26-13-19(20(15)23)28-17-9-7-6-8-16(17)25-3/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAFBORSUJPBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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